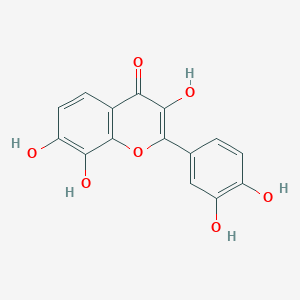
3,7,8,3',4'-Pentahydroxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID27841045-Compound-155 is a small molecular drug developed by National Taiwan University. It targets xanthine dehydrogenase/oxidase, an enzyme involved in purine degradation and the generation of reactive oxygen species . This compound has shown potential in various therapeutic applications, particularly in the treatment of diseases related to purine metabolism and oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMID27841045-Compound-155 involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of PMID27841045-Compound-155 follows a similar synthetic route but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
PMID27841045-Compound-155 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other active forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of PMID27841045-Compound-155, each with unique properties and potential therapeutic applications .
Scientific Research Applications
PMID27841045-Compound-155 has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: The compound is employed in research on oxidative stress and its effects on cellular functions.
Medicine: It has potential therapeutic applications in treating diseases related to purine metabolism, such as gout and certain types of kidney stones.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Mechanism of Action
PMID27841045-Compound-155 exerts its effects by inhibiting xanthine dehydrogenase/oxidase, thereby reducing the production of uric acid and reactive oxygen species. This inhibition helps in managing conditions related to oxidative stress and purine metabolism disorders. The molecular targets and pathways involved include the enzyme’s active site and the downstream signaling pathways affected by reduced oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Allopurinol: Another xanthine oxidase inhibitor used to treat gout and hyperuricemia.
Febuxostat: A non-purine selective inhibitor of xanthine oxidase.
Topiroxostat: A novel xanthine oxidase inhibitor with a different chemical structure.
Uniqueness
PMID27841045-Compound-155 is unique due to its specific inhibition mechanism and the potential for fewer side effects compared to other xanthine oxidase inhibitors. Its structure allows for targeted inhibition, making it a promising candidate for further therapeutic development .
Properties
CAS No. |
489-58-7 |
|---|---|
Molecular Formula |
C15H10O7 |
Molecular Weight |
302.24 |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,7,8-trihydroxychromen-4-one |
InChI |
InChI=1S/C15H10O7/c16-8-3-1-6(5-10(8)18)14-13(21)11(19)7-2-4-9(17)12(20)15(7)22-14/h1-5,16-18,20-21H |
SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3)O)O)O)O)O |
Synonyms |
Melanoxetin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















